

Droxinostat CAS number 99873-43-5 research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Droxinostat**
Cat. No.: **B1684659**

[Get Quote](#)

An In-depth Technical Guide to **Droxinostat** (CAS No. 99873-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

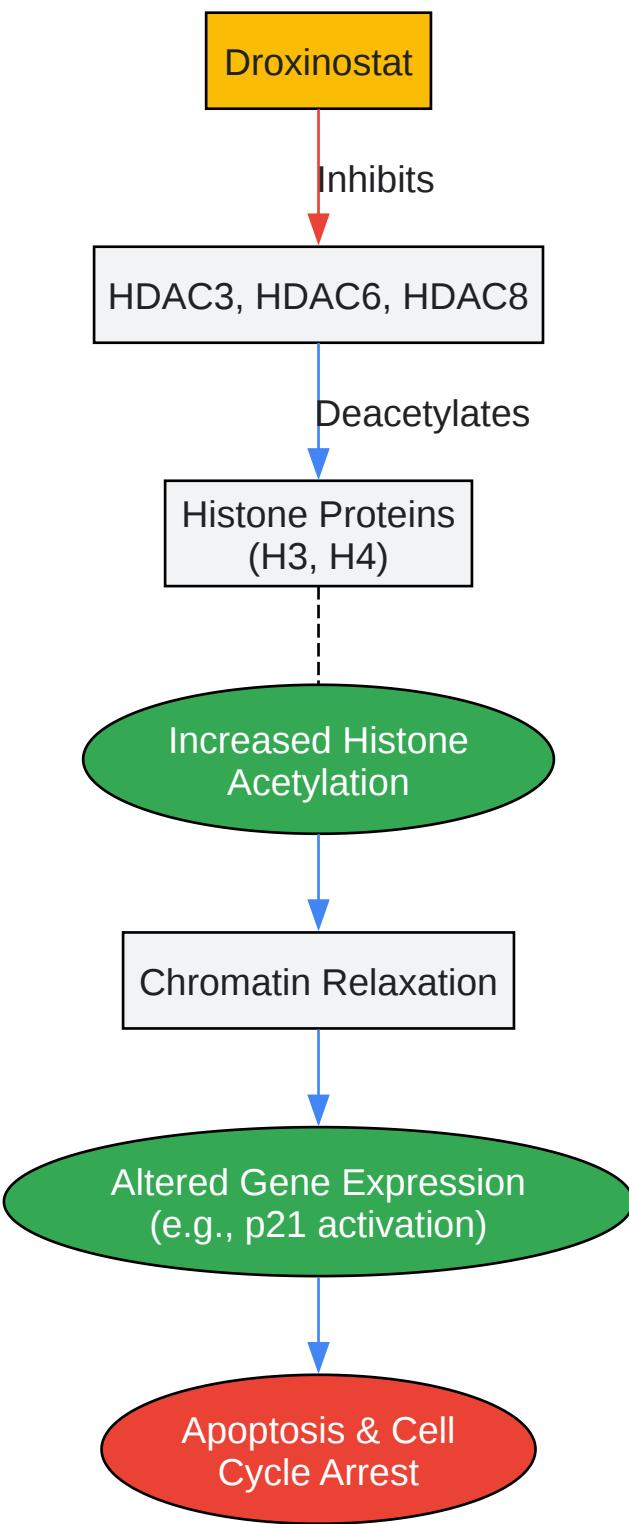
Droxinostat (also known as NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a distinct selectivity profile. Primarily targeting HDACs 3, 6, and 8, it has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its mechanism of action involves the induction of histone acetylation, downregulation of key anti-apoptotic proteins like c-FLIP, and activation of both intrinsic and extrinsic apoptotic pathways. This technical guide provides a comprehensive overview of the research on **Droxinostat**, summarizing its inhibitory activity, detailing key experimental protocols, and visualizing its molecular signaling pathways.

Core Properties and Mechanism of Action

Droxinostat, with the chemical formula $C_{11}H_{14}ClNO_3$, is a selective inhibitor of histone deacetylases, enzymes that play a crucial role in chromatin remodeling and the transcriptional regulation of genes.^{[1][2]} Unlike pan-HDAC inhibitors, **Droxinostat** exhibits selectivity for specific Class I and IIb HDAC isoforms.^[2]

The primary mechanism of **Droxinostat** involves the inhibition of HDAC3, HDAC6, and HDAC8.^{[1][2][3][4][5]} This inhibition leads to an accumulation of acetylated histones (specifically H3 and H4), which alters chromatin structure and modulates the expression of genes involved in cell cycle regulation and apoptosis.^{[1][6]} A key molecular consequence of

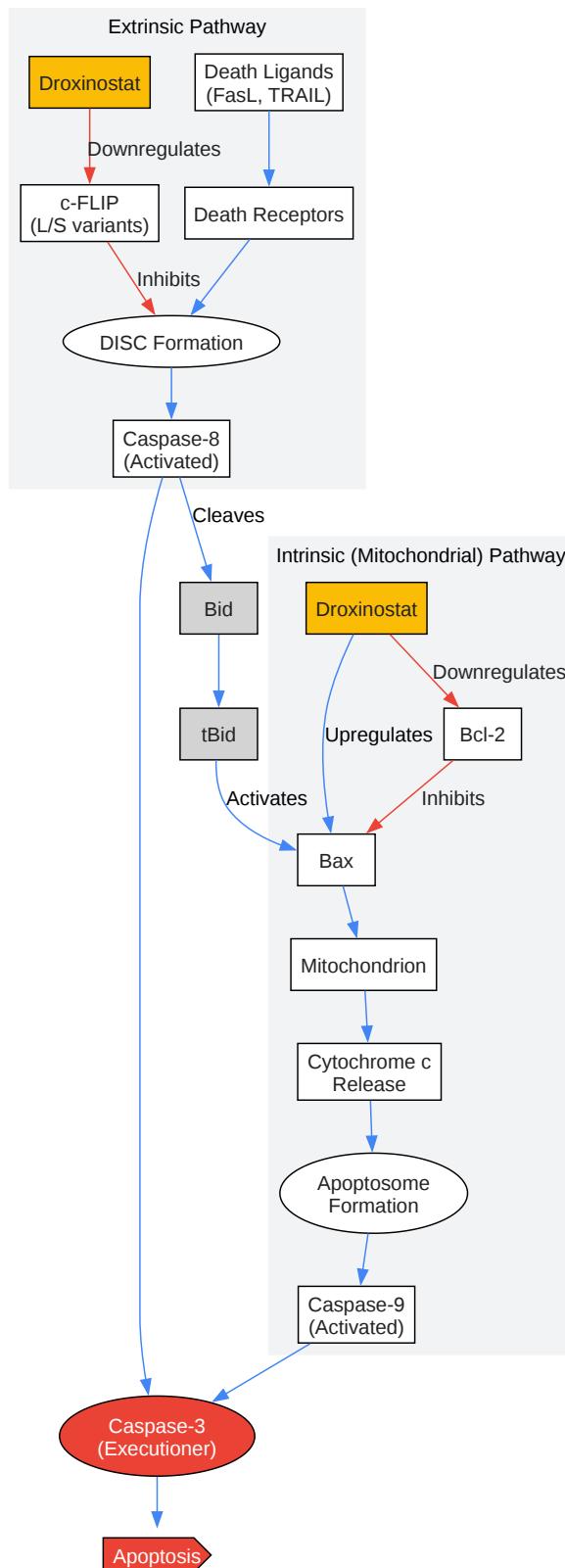
Droxinostat treatment is the significant downregulation of c-FLIP (cellular FLICE-like inhibitory protein), a critical inhibitor of the extrinsic apoptosis pathway.^{[3][6][7]} By reducing c-FLIP levels, **Droxinostat** sensitizes cancer cells to apoptosis induced by death receptor ligands such as FAS and TRAIL.^{[3][7]} Furthermore, research indicates that **Droxinostat** activates the intrinsic mitochondrial apoptotic pathway and induces cellular apoptosis through the generation of reactive oxygen species (ROS).^{[6][8]}


Quantitative Data: Inhibitory Activity

The inhibitory concentration (IC₅₀) values of **Droxinostat** against various human HDAC isoforms have been determined through in vitro enzymatic assays. The compound shows the highest potency against HDAC8 and HDAC6.

Target	IC ₅₀ Value (μM)	Selectivity Notes	References
HDAC8	1.46	-	[1] [2] [3] [4] [9]
HDAC6	2.47	-	[1] [2] [3] [4] [9]
HDAC3	16.9	>8-fold selective for HDAC6/8 over HDAC3	[1] [2] [3] [4] [9]
HDAC1, 2, 4, 5, 7, 9, 10	>20	No significant inhibition observed	[1] [3] [5] [9]

Signaling Pathways and Cellular Effects


Droxinostat's anticancer effects are mediated through several interconnected signaling pathways, primarily converging on the induction of apoptosis.

[Click to download full resolution via product page](#)

Droxinostat's core mechanism of HDAC inhibition.

Droxinostat's primary pro-apoptotic mechanism involves sensitizing cells to death receptor-mediated apoptosis by downregulating the inhibitor c-FLIP.[6][7][8] This allows for the activation of caspase-8, which can directly trigger the executioner caspases or cleave Bid to tBid, thereby activating the mitochondrial pathway.

[Click to download full resolution via product page](#)

Droxinostat-induced apoptotic signaling pathways.

Preclinical In Vitro & In Vivo Research

Droxinostat has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative and colony formation inhibition effects.

In Vitro Studies

Studies have shown that **Droxinostat** effectively inhibits the growth of hepatocellular carcinoma (HCC), colon cancer, prostate cancer, and breast cancer cell lines.[3][6][8]

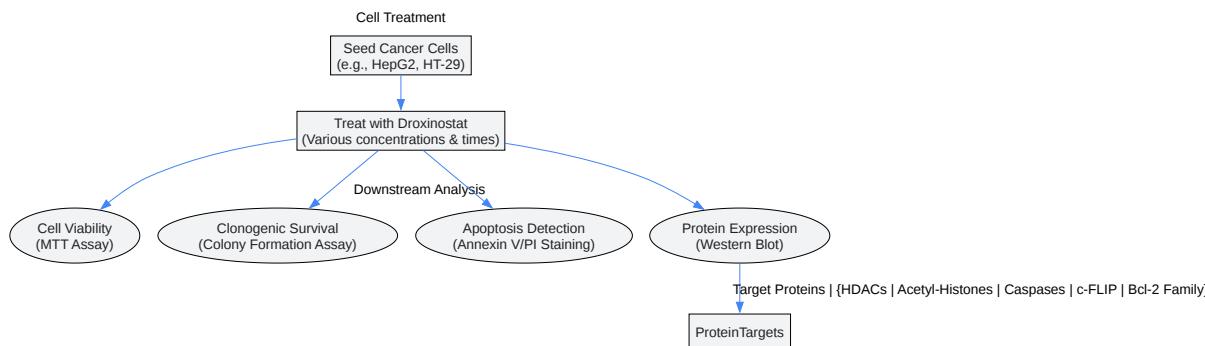
Summary of In Vitro Effects:

Cell Line(s)	Cancer Type	Observed Effects	References
SMMC-7721, HepG2	Hepatocellular Carcinoma	Inhibited proliferation and colony formation; induced apoptosis via mitochondrial pathway and FLIP downregulation.	[1][6][10]
HT-29	Colon Cancer	Inhibited cell growth and colony formation; induced apoptosis and ROS production; reduced expression of HDAC3, 6, and 8.	[1][8]
PPC-1, PC-3, DU-145	Prostate Cancer	Sensitized cells to anoikis and apoptosis induced by Fas/TRAIL.	[3][6][8]
T47D, MCF-7	Breast Cancer	Sensitized cells to apoptosis by decreasing c-FLIP expression.	[3][6][7]
OVCAR-3	Ovarian Cancer	Sensitized cells to anoikis or CH-11-induced apoptosis.	[3][6][8]

In Vivo Studies

Preclinical in vivo data is limited but supportive. In a key study using severe combined immunodeficient (SCID) mice, PPC-1 prostate cancer cells pre-treated with 30 μ M **Droxinostat** showed decreased distant tumor formation compared to untreated cells.[7] Further in vivo research is necessary to establish the pharmacokinetic, pharmacodynamic, and efficacy profile of **Droxinostat** in animal models.[6]

Experimental Protocols


The following section details common methodologies used to evaluate the efficacy and mechanism of **Droxinostat** in a laboratory setting.

Cell Proliferation and Viability Assays

- MTT Assay: To assess cell viability, human hepatoma cell lines (e.g., HepG2, SMMC-7721) are seeded in 96-well plates.^[6] Following overnight incubation, cells are treated with various concentrations of **Droxinostat** (e.g., 0-80 μ M) for time points ranging from 24 to 120 hours.^{[4][6]} Cell viability is quantified by adding MTT reagent and measuring the absorbance at 490 nm.^[6]
- Colony Formation Assay: To evaluate long-term survival, cells are seeded at low density (e.g., 1000 cells/dish) and treated with **Droxinostat** (e.g., 20 μ M) or vehicle (DMSO) for 48 hours.^[6] The medium is then replaced, and cells are incubated for an additional 15 days to allow for colony growth. Colonies are fixed with methanol, stained with crystal violet, and counted.^[6]

Apoptosis Analysis

- Flow Cytometry: Cells are seeded in 6-well plates and treated with a range of **Droxinostat** concentrations (e.g., 0-80 μ M) for 48 hours.^[6] Harvested cells are then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry, where Annexin V positive/PI negative cells are identified as early apoptotic and Annexin V positive/PI positive cells as late apoptotic.^[6]
- Western Blot Analysis: To probe the molecular mechanism, cells are treated with **Droxinostat** (e.g., 0, 10, 20, 40 μ M) for 48 hours.^{[4][6]} Cell lysates are collected, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect levels of key proteins such as HDAC3, acetylated-H3, acetylated-H4, cleaved caspases (3, 8, 9), PARP, Bcl-2 family proteins (Bax, Bcl-2), and c-FLIP.^{[4][6][8]} β -actin is typically used as a loading control.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. exchemistry.com [exchemistry.com]

- 6. Droxinostat, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Droxinostat sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Droxinostat, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Droxinostat CAS number 99873-43-5 research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684659#droxinostat-cas-number-99873-43-5-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com